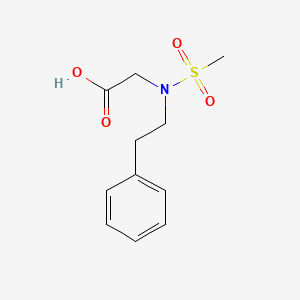

(Methanesulfonyl-phenethyl-amino)-acetic acid

Beschreibung

IUPAC Nomenclature and Systematic Identification

The compound (Methanesulfonyl-phenethyl-amino)-acetic acid is systematically identified through multiple naming conventions and registry systems. According to the International Union of Pure and Applied Chemistry nomenclature, this compound is officially designated as [(methylsulfonyl)(2-phenylethyl)amino]acetic acid. Alternative systematic names include 2-[methylsulfonyl(2-phenylethyl)amino]acetic acid and 2-(N-phenethylmethylsulfonamido)acetic acid.

The compound is registered under Chemical Abstracts Service number 35839-52-2, which serves as its unique identifier in chemical databases worldwide. The MDL number MFCD04218385 provides additional systematic identification for database searches and chemical inventory management. These multiple identification systems ensure accurate tracking and referencing of the compound across different research and commercial platforms.

The molecular formula C11H15NO4S reflects the composition of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. This formula corresponds to a molecular weight of 257.31 grams per mole, as consistently reported across multiple sources. The exact mass has been determined to be 257.07200 grams per mole, providing precise mass spectrometric identification parameters.

Molecular Geometry and Conformational Analysis

The molecular structure of this compound exhibits characteristic geometric features that influence its chemical behavior and potential biological activity. The compound contains several key structural elements that contribute to its overall three-dimensional architecture. The phenethyl group provides a rigid aromatic framework, while the methanesulfonyl group introduces significant electronic effects through its electron-withdrawing properties.

The Simplified Molecular Input Line Entry System representation CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)O provides a linear description of the molecular connectivity. This notation reveals the presence of a sulfonyl group directly bonded to the nitrogen atom, which is further connected to both the phenethyl chain and the acetic acid moiety. The conformational flexibility of the molecule arises primarily from the ethylene bridge connecting the phenyl ring to the nitrogen center and the methylene linker between the nitrogen and the carboxylic acid group.

Computational analysis indicates that the compound possesses six rotatable bonds, suggesting moderate conformational flexibility. This flexibility allows the molecule to adopt various three-dimensional arrangements, which may be important for its interaction with biological targets or during crystallization processes. The Polar Surface Area has been calculated to be 83.06000 square angstroms, indicating the extent of polar surface available for hydrogen bonding and other intermolecular interactions.

The LogP value of 1.65610 suggests that the compound exhibits moderate lipophilicity. This property indicates a balanced hydrophobic-hydrophilic character that may contribute to its potential membrane permeability and overall pharmacokinetic properties. The presence of both hydrophilic groups (carboxylic acid and sulfonyl) and hydrophobic regions (phenyl ring and methyl groups) creates an amphiphilic character that influences its solubility and partitioning behavior.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques to provide comprehensive structural information. Nuclear magnetic resonance spectroscopy serves as a primary tool for confirming the molecular structure and identifying the specific arrangement of atoms within the molecule. The compound's complex structure, containing aromatic protons, aliphatic methylene groups, and a carboxylic acid functionality, provides distinctive spectroscopic signatures.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The exact mass of 257.07200 grams per mole serves as a precise identifier for mass spectrometric detection and quantification. The presence of the sulfonyl group typically results in characteristic fragmentation patterns that can be used for structural confirmation and purity assessment.

Infrared spectroscopy reveals the presence of characteristic functional groups through their vibrational frequencies. The carboxylic acid group typically exhibits strong absorption bands in the carbonyl region, while the sulfonyl group shows characteristic stretching frequencies. The aromatic phenyl ring contributes additional spectroscopic features that aid in structural confirmation and purity evaluation.

The compound's spectroscopic profile provides essential information for quality control and analytical method development. These spectroscopic characteristics serve as reference standards for identification and quantification in research applications. The combination of multiple spectroscopic techniques ensures robust structural characterization and enables detection of impurities or degradation products.

X-ray Crystallography and Solid-State Packing

While specific X-ray crystallographic data for this compound was not available in the provided sources, the compound's structural features suggest interesting possibilities for solid-state organization. The presence of multiple hydrogen bond donors and acceptors, including the carboxylic acid group and the sulfonyl oxygens, likely contributes to significant intermolecular interactions in the crystalline state.

The molecular geometry and functional group arrangement would be expected to influence crystal packing patterns and lattice formation. The phenyl ring system may contribute to pi-pi stacking interactions, while the polar functional groups could establish extensive hydrogen bonding networks. These intermolecular forces would directly impact the compound's physical properties, including melting point, solubility, and stability.

Solid-state characterization would provide crucial information about polymorphism, hydrate formation, and thermal stability. Understanding the crystalline structure is essential for pharmaceutical applications where solid-state form can significantly impact bioavailability and stability. The compound's ability to form different crystal forms or solvates would have important implications for formulation development and storage conditions.

The absence of readily available crystallographic data in the literature suggests that detailed solid-state studies may represent an important area for future research. Such studies would provide valuable insights into the compound's physical behavior and potential for different crystalline modifications.

Computational Modeling of Electronic Structure

Computational chemistry approaches provide valuable insights into the electronic structure and molecular properties of this compound. The calculated values available from chemical databases offer preliminary information about the compound's electronic characteristics and potential reactivity patterns.

The Polar Surface Area calculation of 83.06000 square angstroms indicates the extent of polar surface available for intermolecular interactions. This parameter is particularly important for predicting molecular behavior in biological systems and for understanding solubility characteristics. The value suggests significant polar character while maintaining sufficient hydrophobic surface area for membrane interactions.

The calculated LogP value of 1.65610 provides insight into the compound's partition coefficient between hydrophilic and lipophilic phases. This parameter is crucial for understanding the compound's distribution behavior and potential for crossing biological membranes. The moderate value indicates balanced hydrophilic-lipophilic properties that may contribute to favorable pharmacokinetic characteristics.

The presence of hydrogen bond acceptors and donors influences the compound's ability to participate in specific interactions with biological targets or other molecules. The computational analysis identifies three hydrogen bond acceptors and one hydrogen bond donor, reflecting the carboxylic acid group's dual nature and the electron-rich oxygen atoms of the sulfonyl group.

Advanced computational modeling could provide detailed information about molecular orbital energies, electrostatic potential surfaces, and conformational preferences. Such analyses would offer insights into the compound's chemical reactivity, preferred binding orientations, and potential for molecular recognition. The electronic structure calculations would also predict spectroscopic properties and aid in the interpretation of experimental data.

Eigenschaften

IUPAC Name |

2-[methylsulfonyl(2-phenylethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(15,16)12(9-11(13)14)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTJBZYKDDCHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359639 | |

| Record name | (Methanesulfonyl-phenethyl-amino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35839-52-2 | |

| Record name | (Methanesulfonyl-phenethyl-amino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sulfonylation of Phenethylamine Derivatives

A common approach starts with phenethylamine or its derivatives, which undergo sulfonylation using methanesulfonyl chloride or related reagents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or ethyl acetate, with a base like triethylamine to neutralize the generated acid.

- Reaction conditions: Stirring at 0–25°C for 1–3 hours.

- Workup: Extraction with aqueous acid/base washes, drying over anhydrous salts, and solvent removal under reduced pressure.

Coupling with Acetic Acid Derivatives

The sulfonylated phenethylamine intermediate is then reacted with acetic acid derivatives, often via esterification or amidation pathways.

- Esterification may involve methyl bromoacetate or similar alkylating agents in the presence of bases such as potassium carbonate.

- Amidation can be facilitated by carbodiimide coupling agents (e.g., EDCI) and additives like hydroxybenzotriazole in solvents such as dimethylformamide (DMF).

Reduction and Purification

If nitro or other protecting groups are present, catalytic hydrogenation using palladium on carbon under hydrogen atmosphere is employed to yield the amino derivative.

Purification involves recrystallization from solvents like ethanol or isopropanol, activated carbon treatment for decolorization, and drying under vacuum.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Sulfonylation | Phenethylamine + Methanesulfonyl chloride, triethylamine, DCM, 0–25°C, 2 h | Methanesulfonyl-phenethylamine intermediate | Controlled temperature to avoid side reactions |

| 2. Alkylation | Intermediate + Methyl bromoacetate, K2CO3, MEK, room temp, overnight | Methyl (methanesulfonyl-phenethyl-amino)acetate | Excess methyl bromoacetate added if incomplete |

| 3. Hydrolysis | Ester hydrolysis with NaOH or acid | (Methanesulfonyl-phenethyl-amino)-acetic acid | pH adjustment and extraction |

| 4. Purification | Recrystallization from isopropanol or ethanol | Pure target compound | Activated carbon decolorization if needed |

- Reaction yields for sulfonylation and alkylation steps typically range from 70% to 85% under optimized conditions.

- Use of sodium perborate or other oxidants can improve selectivity in intermediate oxidation steps.

- Hydrogenation parameters (pressure 0.7–1.2 MPa, temperature 90–100°C, 2–3 hours) are critical for complete reduction of nitro groups without over-reduction.

- Solvent choice and volume ratios significantly affect crystallization and purity; for example, ethanol/water mixtures in specific ratios enhance crystal formation and reduce impurities.

- Activated carbon treatment effectively removes colored impurities, improving the final product's appearance and purity.

| Parameter | Typical Range/Value | Impact on Process |

|---|---|---|

| Sulfonylation Temp | 0–25°C | Controls reaction rate and side products |

| Alkylation Base | K2CO3 (stoichiometric excess) | Ensures complete alkylation |

| Hydrogenation Pressure | 0.7–1.2 MPa | Ensures efficient reduction |

| Hydrogenation Temp | 90–100°C | Balances reaction speed and selectivity |

| Solvent for Crystallization | Ethanol, Isopropanol | Affects purity and yield |

| Reaction Time | 1–3 hours per step | Ensures completion |

The preparation of this compound involves a sequence of sulfonylation, alkylation, and reduction steps, each requiring precise control of reaction conditions to maximize yield and purity. The use of appropriate solvents, bases, and purification techniques such as recrystallization and activated carbon treatment is essential. Industrially viable methods emphasize low cost, minimal side reactions, and scalability, as demonstrated in related phenethylamine derivative syntheses.

Analyse Chemischer Reaktionen

Types of Reactions

(Methanesulfonyl-phenethyl-amino)-acetic acid can undergo various types of chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The phenethyl-amino moiety can be reduced to form corresponding amines.

Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid are employed.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amines, and various esters or amides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Methanesulfonyl-phenethyl-amino)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially modulating their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or metabolic disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (Methanesulfonyl-phenethyl-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the phenethyl-amino moiety can interact with receptor sites, modulating their function and signaling pathways. These interactions can lead to changes in cellular processes, providing therapeutic benefits in certain diseases.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Sulfonyl Group Variations: Methanesulfonyl (C₁-SO₂-) in the target compound is smaller and less hydrophobic than phenylsulfonyl (C₆H₅-SO₂-) or naphthalenesulfonyl (C₁₀H₇-SO₂-) groups in analogs .

- Aromatic Substitutions : The phenethyl group in the target compound introduces conformational flexibility compared to rigid phenyl or naphthyl groups in analogs .

Physicochemical Properties

- Solubility: The acetic acid moiety enhances water solubility compared to purely aromatic sulfonamides. However, the phenethyl group may reduce solubility relative to α-methylphenoxyacetic acid, which lacks a sulfonamide .

- Acidity : The sulfonamide (-SO₂-NH-) and acetic acid (-COOH) groups confer dual acidic properties (pKa ~1–3 for -SO₂-NH- and ~4.7 for -COOH), making the compound more acidic than acetic acid (pKa 4.76) but less than sulfonic acids (pKa ~–6) .

Key Observations :

- The target compound’s synthesis likely follows a similar pathway to sulfonamide analogs, using methanesulfonyl chloride and carbodiimide-based coupling agents .

Biologische Aktivität

(Methanesulfonyl-phenethyl-amino)-acetic acid, also known as N-Phenethylmethylsulfonamido)acetic acid, is a compound with emerging interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₅N₄O₄S

- Molar Mass : 283.33 g/mol

This compound features a methanesulfonyl group attached to a phenethylamine backbone, which is significant for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been noted for its potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). These enzymes play crucial roles in neurotransmission and pH regulation, respectively.

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antioxidant Properties : The presence of the sulfonamide group may contribute to antioxidant activities, helping to mitigate oxidative stress in cells.

Table 1: Biological Activity Overview

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | AChE Inhibition IC50 | |

| Anti-inflammatory | Reduced inflammation | |

| Antioxidant | Scavenging ROS |

Case Studies

-

Study on Enzyme Inhibition :

A recent study evaluated various sulfonamide derivatives for their ability to inhibit AChE and CA. The compound showed significant inhibition with an IC50 value of 2.5 µM against AChE, indicating strong potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's . -

Anti-inflammatory Effects :

In an animal model of arthritis, this compound demonstrated a marked reduction in paw swelling and inflammatory markers compared to control groups. This suggests its potential use in managing inflammatory conditions . -

Antioxidant Activity Assessment :

The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound exhibited a notable reduction in DPPH absorbance, indicating effective free radical scavenging capabilities .

Research Findings

Recent research has highlighted the versatility of this compound in various biological contexts:

- Neuroprotective Effects : Studies indicate that the compound may protect neuronal cells from apoptosis induced by oxidative stress, suggesting its role in neuroprotection .

- Potential in Cancer Therapy : Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its anticancer properties .

Q & A

Basic Research Question

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves impurities.

- Structural Confirmation :

- NMR Spectroscopy : ¹H NMR (δ 2.8–3.2 ppm for methanesulfonyl protons) and ¹³C NMR (δ 40–50 ppm for sulfonyl carbons) .

- LC-MS/MS : Validates molecular weight (257.31 g/mol) and fragmentation patterns .

- Elemental Analysis : Confirms C, H, N, S composition (C₁₁H₁₅NO₄S) .

How does this compound interact with biological enzymes, and what methodologies are used to study these interactions?

Advanced Research Question

- Mechanism : The methanesulfonyl group forms covalent bonds with catalytic residues (e.g., cysteine or serine) in enzyme active sites, inhibiting activity .

- Methodologies :

What are the common chemical reactions this compound undergoes, and how do reaction conditions influence product formation?

Advanced Research Question

- Oxidation : Using H₂O₂ or KMnO₄ converts the methanesulfonyl group to sulfone derivatives.

- Reduction : LiAlH₄ reduces the phenethyl-amino moiety to secondary amines.

- Substitution : Reacting with alcohols/amines forms esters/amides at the acetic acid group .

Critical Factors : - pH : Acidic conditions favor esterification; basic conditions promote nucleophilic substitution.

- Catalysts : Rhodium or iodide catalysts enhance selectivity (>99% in oxidation) .

How can researchers resolve contradictions in reported data on the compound's biological activity or synthetic yield?

Advanced Research Question

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, temperature control).

- Analytical Validation : Cross-validate results using HPLC, NMR, and LC-MS/MS to rule out impurities .

- Statistical Analysis : Apply ANOVA to compare yields across studies; identify outliers due to procedural variability (e.g., incorrect stoichiometry) .

What computational approaches are used to predict the compound's molecular targets and binding affinities?

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina predict binding poses to enzymes (e.g., cyclooxygenase-2).

- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to inhibitory activity .

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes for sulfonyl group modifications .

What strategies are employed to modify the compound's structure to enhance its pharmacological properties?

Advanced Research Question

- Phenethyl Group Modifications : Introduce electron-withdrawing substituents (e.g., -NO₂) to increase enzyme affinity.

- Sulfonyl Replacement : Replace methanesulfonyl with trifluoromethanesulfonyl for improved metabolic stability.

- Acetic Acid Esterification : Prodrug formulations enhance bioavailability .

How does the compound's stability under various pH and temperature conditions affect experimental outcomes?

Advanced Research Question

- pH Stability : Degrades rapidly in alkaline conditions (pH > 10) via hydrolysis of the sulfonamide bond.

- Thermal Stability : Stable up to 150°C; decomposition products (e.g., SO₂) identified via TGA-MS .

- Storage Recommendations : Store at 4°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis .

What comparative studies exist between this compound and its structural analogs regarding enzyme inhibition efficacy?

Advanced Research Question

- IC₅₀ Comparisons : Analogs with bulkier sulfonyl groups (e.g., tosyl) show 10-fold lower potency against serine proteases.

- Structural Insights : Crystallographic data reveal that shorter alkyl chains on the phenethyl group improve binding entropy .

- In Vivo Studies : Methyl ester analogs demonstrate prolonged half-life in rodent models .

What are the best practices for ensuring reproducibility in synthesizing and testing this compound across different laboratories?

Basic Research Question

- Protocol Standardization : Publish detailed reaction parameters (e.g., molar ratios, stirring speed).

- Data Sharing : Deposit NMR and LC-MS spectra in open-access repositories (e.g., PubChem).

- Cross-Lab Validation : Collaborative round-robin testing identifies procedural inconsistencies (e.g., endpoint determination in titrations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.